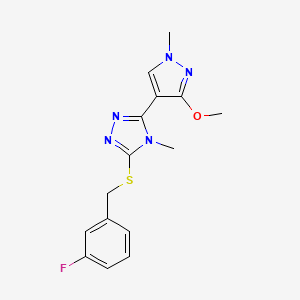

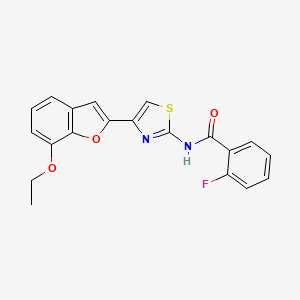

3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to “3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide” involves complex organic reactions that allow for the introduction of specific functional groups at targeted positions on the molecule. A typical synthesis route might involve the condensation of specific sulfonamides with aldehydes or ketones in the presence of catalysts, followed by further functionalization to introduce the pyrimidin-2-yloxy moiety. For instance, the synthesis of related compounds has been described through reactions involving isatin derivatives and sulfadimidine, highlighting methods to introduce and modify pyrimidine rings and sulfonamide groups (Selvam et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds like “3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide” is characterized by the presence of a benzamide moiety, a sulfonamide group, and a pyrimidine ring. The spatial arrangement and electronic distribution within these molecules can be studied through techniques like X-ray diffraction (XRD) and computational modeling, providing insights into their potential interactions with biological targets. For example, Density Functional Theory (DFT) calculations and XRD have been used to study related sulfadiazine derivatives, revealing the importance of non-covalent interactions and the influence of solvent on molecular properties (Shahid et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Interaction Studies

Research has focused on the synthesis of novel compounds structurally related to 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide, exploring their interactions with biological molecules. For instance, Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides with structural similarities, investigating their binding interactions with bovine serum albumin (BSA) using fluorescence and UV-vis spectral studies. These compounds were designed to explore the molecular interactions and potential bioactivity facilitated by their structural features, which could have implications for drug design and protein-binding studies (Meng et al., 2012).

Biological Activity and Therapeutic Potential

Several studies have explored the biological activities of compounds structurally related to 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide, highlighting their therapeutic potential. Zhou et al. (2008) described the design, synthesis, and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound that inhibits histone deacetylase (HDAC) selectively. This compound exhibited significant antitumor activity and entered clinical trials, showcasing the therapeutic promise of structurally related compounds (Zhou et al., 2008).

Antimicrobial and Antitubercular Activities

The synthesis and evaluation of new compounds with potential antimicrobial and antitubercular activities have also been a focus of research. Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues derived from pyrimidine-amine and investigated their antimicrobial and in vitro antituberculosis activities. These studies provide insights into the potential use of structurally related compounds in combating microbial infections and tuberculosis (Chandrashekaraiah et al., 2014).

Anticancer Activities

Research into compounds related to 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide has also shown promise in anticancer applications. Hafez et al. (2017) synthesized a novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds, evaluating their in vitro activity against several human tumor cell lines. These studies underscore the potential of these compounds in developing new anticancer therapies (Hafez et al., 2017).

Propiedades

IUPAC Name |

3-pyrimidin-2-yloxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c20-28(25,26)17-7-5-14(6-8-17)9-12-21-18(24)15-3-1-4-16(13-15)27-19-22-10-2-11-23-19/h1-8,10-11,13H,9,12H2,(H,21,24)(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATLGJVOBAVKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)